3-(2,3-dihydro-1-benzofuran-5-yl)-N-[2-(4-methoxyphenyl)-2-oxoethyl]propanamide
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Overview
Description
- is a chemical compound with the following structure:
- It contains a benzofuran ring fused to an oxazole ring, along with a propanamide side chain.
- This compound is used in research and development due to its unique structure and potential applications.
3-(2,3-dihydro-1-benzofuran-5-yl)-N-[2-(4-methoxyphenyl)-2-oxoethyl]propanamide: C12H9NO4
.Preparation Methods
Synthetic Routes: The synthesis of this compound involves several steps. One approach is to start with commercially available starting materials and proceed through cyclization reactions to form the benzofuran and oxazole rings.
Reaction Conditions: Specific reaction conditions depend on the synthetic route chosen.
Industrial Production: Information on large-scale industrial production methods is limited, as this compound is primarily used in research.
Chemical Reactions Analysis
Reactivity: The compound can undergo various reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Major Products: The specific products formed depend on the reaction conditions and starting materials.
Scientific Research Applications
Chemistry: Researchers study this compound’s reactivity, stereochemistry, and synthetic applications.
Biology: It may have biological activity, making it relevant for drug discovery.
Medicine: Investigations into potential therapeutic effects or toxicity.
Industry: Limited information exists on industrial applications.
Mechanism of Action
- The compound’s mechanism of action is not well-documented. Further research is needed to understand its effects.
- Molecular targets and pathways remain to be elucidated.
Comparison with Similar Compounds
Similar Compounds:
Uniqueness: The compound’s benzofuran-oxazole combination sets it apart from other related structures.
Remember that this information is based on available data, and further research may reveal additional insights.
Properties
Molecular Formula |
C20H21NO4 |
---|---|
Molecular Weight |
339.4 g/mol |
IUPAC Name |
3-(2,3-dihydro-1-benzofuran-5-yl)-N-[2-(4-methoxyphenyl)-2-oxoethyl]propanamide |
InChI |
InChI=1S/C20H21NO4/c1-24-17-6-4-15(5-7-17)18(22)13-21-20(23)9-3-14-2-8-19-16(12-14)10-11-25-19/h2,4-8,12H,3,9-11,13H2,1H3,(H,21,23) |
InChI Key |
DMNBBXBMPWEDSK-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)CNC(=O)CCC2=CC3=C(C=C2)OCC3 |
Origin of Product |
United States |
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